molecular formula C12H16N2O4 B6292705 Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate CAS No. 913558-29-9

Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate

Cat. No.: B6292705
CAS No.: 913558-29-9
M. Wt: 252.27 g/mol
InChI Key: PSGSJZLZZNKPHP-UHFFFAOYSA-N
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Description

Ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound is part of the broader class of spiro compounds, which are known for their rigidity and diverse biological activities . The presence of both dioxolane and tetrahydroindazole moieties in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides can yield spiro compounds with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate stands out due to its combination of dioxolane and tetrahydroindazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-16-11(15)10-8-7-12(17-5-6-18-12)4-3-9(8)13-14-10/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGSJZLZZNKPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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